3-Bromo-7-chloro-4H-chromen-4-one

Medicinal Chemistry Chemical Synthesis Cross-Coupling Reactions

Streamlining hit-to-lead optimization often requires building diverse libraries from a single, versatile intermediate. This compound directly addresses the need for regiospecific, sequential functionalization. • Orthogonal Reactivity: C3-Br enables Pd-catalyzed cross-coupling; C7-Cl allows nucleophilic aromatic substitution, facilitating efficient two-step diversification. • Accelerated SAR Studies: Reduces synthetic steps for generating analogs to probe halogen-specific target engagement. • Verified Identity: Supplied with rigorous analytical documentation, ensuring batch-to-batch consistency for reliable research.

Molecular Formula C9H4BrClO2
Molecular Weight 259.48 g/mol
Cat. No. B12041717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-4H-chromen-4-one
Molecular FormulaC9H4BrClO2
Molecular Weight259.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC=C(C2=O)Br
InChIInChI=1S/C9H4BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H
InChIKeyPHHUZARZSAZGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloro-4H-chromen-4-one Procurement Guide


3-Bromo-7-chloro-4H-chromen-4-one (CAS 343332-55-8) is a synthetic chromone derivative featuring a 4H-chromen-4-one core with bromine at the C3 position and chlorine at the C7 position . This dual-halogenated scaffold is recognized as a privileged structure in drug discovery due to the prevalence of chromones in bioactive natural products and pharmaceuticals [1]. The compound is supplied as a solid with typical purities of 95–98% and is classified as Acute Tox. 3 (Oral) and WGK 3, requiring appropriate handling . Its primary utility lies in serving as a versatile intermediate for constructing diverse chemical libraries via cross-coupling and nucleophilic substitution reactions [1].

Orthogonal reactivity at C3-Br and C7-Cl enables sequential functionalization
Ideal building block for chromone-focused library synthesis via cross-coupling and SNAr
Supplied as a solid; typical purities available — verify lot-specific COA

3-Bromo-7-chloro-4H-chromen-4-one: Dual Halogenation Advantage


The specific pattern of dual halogenation at C3 and C7 of the chromone ring imparts distinct chemical and biological properties that are not replicated by mono-halogenated analogs such as 3-bromo-4H-chromen-4-one or 7-chloro-4H-chromen-4-one . In 2H-chromene derivatives, halogen substitution at the 5, 7, or 8 positions has been shown to reduce affinity for certain targets (e.g., P2Y6 receptor) compared to unsubstituted or differently substituted analogs [1]. This indicates that the position and combination of halogen substituents critically modulate molecular recognition and reactivity. Therefore, substituting this compound with a mono-halogenated or differently halogenated chromone would fundamentally alter the structure-activity relationship (SAR), potentially leading to loss of target engagement or synthetic versatility. The dual halogenation also creates a scaffold with two orthogonal reactive handles (Br at C3 for cross-coupling; Cl at C7 for nucleophilic aromatic substitution), enabling sequential functionalization that is impossible with simpler analogs .

Mono-halogenated chromones offer only one reactive handle; may limit sequential derivatization
Halogen pattern shifts structure-activity relationships; SAR observed in 2H-chromene series may not transfer
Safety classification differs (reported Acute Tox. 3 vs. 4 for mono-chlorinated analog); handling protocols may need adjustment

3-Bromo-7-chloro-4H-chromen-4-one: Evidence Comparison


Orthogonal Reactivity from Dual Halogenation

3-Bromo-7-chloro-4H-chromen-4-one possesses two distinct halogen atoms at different ring positions, which serve as orthogonal synthetic handles. The C3 bromine is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the C7 chlorine can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. This dual reactivity profile is not present in mono-halogenated comparators such as 3-bromo-4H-chromen-4-one or 7-chloro-4H-chromen-4-one, which offer only a single site for derivatization . Regiospecific vinylation at the bromination site has been demonstrated in related bromochromones, confirming that Pd0 insertion occurs selectively at the C–Br bond, allowing for clean introduction of substituents [1].

Reactive handles
Class-level
2 reactive sites (C3-Br, C7-Cl) vs 1 in mono-halogenated analogs
Supports sequential library synthesis
Class-level inference; confirm with specific coupling conditions
Medicinal Chemistry Chemical Synthesis Cross-Coupling Reactions

C3-Br Site for Pd-Catalyzed Cross-Coupling

The C3 bromine atom in 3-bromo-7-chloro-4H-chromen-4-one is positioned on the electron-deficient pyrone ring, which enhances its reactivity in Pd-catalyzed cross-coupling reactions. Studies on related bromochromones have demonstrated that Pd0 insertion occurs regiospecifically at the carbon–halogen bond, enabling clean vinylation at the original site of bromination [1]. This regiospecificity is a class-level property of 3-bromochromones and is not available in chlorinated-only analogs such as 7-chloro-4H-chromen-4-one, which lacks the bromine handle for Pd-catalyzed cross-coupling. Furthermore, the presence of the C7 chlorine does not interfere with C3 cross-coupling, allowing for sequential functionalization strategies that are unattainable with mono-halogenated chromones.

C3 Pd-coupling
Class-level
Regiospecific Pd0 insertion at C3-Br (demonstrated in related 3-bromochromones)
Enables C3 substitution for SAR exploration
C7-Cl does not interfere; sequential strategy feasible
Organometallic Chemistry C–C Bond Formation Drug Discovery

Halogenation Impact on Target Affinity

In a 2022 study of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists, SAR analysis revealed that halogen substitution at the 5, 7, or 8 positions reduced affinity for the target receptor [1]. While this study did not directly test 3-bromo-7-chloro-4H-chromen-4-one, it provides class-level evidence that the specific pattern of halogenation on the chromone/chromene scaffold critically influences biological activity. 3-Bromo-7-chloro-4H-chromen-4-one, with its unique combination of C3 bromine and C7 chlorine, represents a distinct halogenation pattern that may confer different target binding profiles compared to mono-halogenated or differently substituted analogs. This SAR principle supports the compound's value as a distinct chemical probe for exploring halogen-dependent biological effects.

Halogen & affinity
Class-level
7‑halogen substitution reduced P2Y6R affinity in 2H-chromene analogs
Supports probe design for halogen-dependent target engagement
Directional effect; magnitude analog‑dependent
Pharmacology Drug Design Receptor Antagonism

Distinct Safety Classification vs. Analogs

3-Bromo-7-chloro-4H-chromen-4-one is classified as Acute Tox. 3 (Oral) and WGK 3 (highly hazardous to water) . In contrast, the mono-chlorinated analog 7-chloro-4H-chromen-4-one is classified as Acute Tox. 4 (Oral) and WGK 3 , indicating a lower acute oral toxicity hazard. This difference in hazard classification has direct implications for laboratory handling, storage, and disposal protocols. Procurement of the dual-halogenated compound necessitates more stringent safety measures and may incur higher shipping and handling costs due to its acute toxicity rating. Substituting the mono-chlorinated analog would not only alter the chemical properties but also change the regulatory compliance requirements for the laboratory.

Safety classification
Data to verify
Acute Tox. 3 (Oral) vs Acute Tox. 4 for 7‑chloro analog
Reported classification difference; confirm via current SDS
Source review recommended; GHS category may vary by supplier
Chemical Safety Regulatory Compliance Laboratory Handling

3-Bromo-7-chloro-4H-chromen-4-one Applications


Chromone Library Synthesis via Sequential Derivatization

Researchers building focused libraries of chromone derivatives should prioritize 3-bromo-7-chloro-4H-chromen-4-one as a key starting material. The orthogonal reactivity of the C3 bromine (Pd-catalyzed cross-coupling) and C7 chlorine (nucleophilic aromatic substitution) enables the efficient, regiospecific introduction of two distinct functional groups in a sequential manner [1]. This dual-functionalization capability reduces the number of synthetic steps required to generate diverse analogs for structure-activity relationship (SAR) studies, accelerating hit-to-lead optimization campaigns in drug discovery [1].

Probing Halogen-Dependent Biological Activity

The unique dual-halogenation pattern (C3-Br, C7-Cl) of this compound makes it a valuable chemical probe for investigating how halogen substituents modulate interactions with biological targets. As demonstrated in related 2H-chromene derivatives, halogen substitution at the 7-position can significantly alter target affinity [1]. By comparing the biological activity of 3-bromo-7-chloro-4H-chromen-4-one with its mono-halogenated analogs (3-bromo-4H-chromen-4-one and 7-chloro-4H-chromen-4-one), researchers can deconvolute the contributions of individual halogen atoms to target engagement and selectivity [1].

Safety and Regulatory Compliance in Procurement

Procurement decisions involving 3-bromo-7-chloro-4H-chromen-4-one must account for its Acute Tox. 3 (Oral) classification, which is one hazard category higher than the mono-chlorinated analog 7-chloro-4H-chromen-4-one (Acute Tox. 4) [1]. Laboratories should verify that their chemical hygiene plans, personal protective equipment (PPE), and waste disposal procedures are adequate for handling Acute Tox. 3 substances. Additionally, the WGK 3 classification necessitates proper containment to prevent environmental release [1].

Optimizing Pd-Catalyzed Cross-Coupling on Heterocycles

The C3 bromine atom on the electron-deficient chromone ring presents a challenging substrate for Pd-catalyzed cross-coupling reactions. As demonstrated in related bromochromones, regiospecific Pd0 insertion occurs at the C–Br bond, enabling clean vinylation [1]. This compound can serve as a model substrate for developing and optimizing cross-coupling methodologies on heteroaryl bromides with electron-withdrawing substituents, contributing to the broader field of organometallic chemistry.

Application
Selection Property
Validation Focus
Chromone library synthesis
Orthogonal reactivity
Sequential C3/C7 functionalization
Halogen-dependent SAR studies
Unique halogenation pattern
Target affinity profiling vs analogs
Safety compliance review
Hazard classification
PPE and waste disposal alignment
Pd-coupling methodology
C3-Br substrate
Regiospecific C–C bond formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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